molecular formula C10H9NO2 B14292149 6,7-Dimethylindolizine-5,8-dione CAS No. 129339-61-3

6,7-Dimethylindolizine-5,8-dione

Cat. No.: B14292149
CAS No.: 129339-61-3
M. Wt: 175.18 g/mol
InChI Key: TYIDYDYHYZTXGX-UHFFFAOYSA-N
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Description

6,7-Dimethylindolizine-5,8-dione is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylindolizine-5,8-dione typically involves the cyclization of pyrrolylmagnesium bromide with dimethylmaleic anhydride . This reaction proceeds through a series of steps, including the formation of an intermediate followed by cyclization to yield the desired product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylindolizine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6,7-Dimethylindolizine-5,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethylindolizine-5,8-dione involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of active research.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

129339-61-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6,7-dimethylindolizine-5,8-dione

InChI

InChI=1S/C10H9NO2/c1-6-7(2)10(13)11-5-3-4-8(11)9(6)12/h3-5H,1-2H3

InChI Key

TYIDYDYHYZTXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=C2C1=O)C

Origin of Product

United States

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